molecular formula C6H7N3O2 B1626109 2-Methyl-5-nitropyridin-4-amine CAS No. 84487-12-7

2-Methyl-5-nitropyridin-4-amine

Cat. No. B1626109
CAS RN: 84487-12-7
M. Wt: 153.14 g/mol
InChI Key: VZJFKMKJRWIRMF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-4-amine, also known as 2-Amino-4-methyl-5-nitropyridine, is a chemical compound with the molecular formula C6H7N3O2 . It is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=NC=C1N+[O-])N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Scientific Research Applications

Synthetic Chemistry Applications 2-Methyl-5-nitropyridin-4-amine plays a crucial role in synthetic chemistry, particularly in the development of compounds with potential biological activities. It serves as an intermediate in the synthesis of N-substituted aminomethylenebisphosphonic acids, which exhibit antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities. The reaction mechanism involving this compound has been elucidated through the identification of intermediates, providing insights into the synthetic pathways and enabling the preparation of structurally complex and functionally diverse compounds (Dabrowska et al., 2009).

Sensor Development this compound is instrumental in the design and synthesis of fluorescent probes for the detection of metal ions in aqueous media. These probes, developed through reactions with specific aldehydes, exhibit selective and sensitive responses to Fe3+ and Hg2+ ions. The ability to detect these ions with high specificity and under environmentally relevant conditions highlights the compound's potential in environmental monitoring and biological systems. Notably, one of the synthesized probes demonstrates practical application in the detection and estimation of trace levels of Fe3+ and Hg2+ in real water samples, underscoring its significance in addressing environmental and health-related concerns (Singh et al., 2020).

Safety and Hazards

2-Methyl-5-nitropyridin-4-amine is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .

properties

IUPAC Name

2-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJFKMKJRWIRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516052
Record name 2-Methyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84487-12-7
Record name 2-Methyl-5-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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